4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine
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Overview
Description
4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused pyridine and furan ring system, with a phenyl group and a methylpyrazole moiety attached, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine typically involves multi-step organic reactions. One common method includes the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the intermediate with a pyrazole-containing 1,3-diketonate ligand . The reaction conditions often involve refluxing in an argon atmosphere for several hours, followed by purification through column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fused ring systems, such as:
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 2-(1-Methylpyrazol-4-yl)morpholine
Uniqueness
4-(1-Methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine is unique due to its specific fused ring structure and the presence of both phenyl and methylpyrazole groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H14N4O |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-phenylfuro[2,3-c]pyridin-7-amine |
InChI |
InChI=1S/C17H14N4O/c1-21-10-12(8-20-21)14-9-19-17(18)16-13(14)7-15(22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19) |
InChI Key |
KYXTXADWFJBFIO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2C=C(O3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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